3-Methanesulfonylcyclobutan-1-ol
Description
3-Methanesulfonylcyclobutan-1-ol is an organic compound with the molecular formula C5H10O3S and a molecular weight of 150.19 g/mol . It belongs to the class of bicyclic compounds with a cyclobutane ring and is characterized by the presence of a methanesulfonyl group attached to the cyclobutane ring. This compound is a colorless, odorless, and stable solid that is soluble in both water and ethanol.
Properties
IUPAC Name |
3-methylsulfonylcyclobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c1-9(7,8)5-2-4(6)3-5/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJDWYQKQUEMFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2092310-65-9, 1935420-21-5 | |
| Record name | rac-(1s,3s)-3-(methylsulfonyl)cyclobutanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-methanesulfonylcyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
3-Methanesulfonylcyclobutan-1-ol can be synthesized through various synthetic routes. One common method involves the reaction of cyclobutanone with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out at room temperature, and the product is purified through recrystallization or column chromatography . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized reaction times and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
3-Methanesulfonylcyclobutan-1-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . In oxidation reactions, the compound can be converted to 3-methanesulfonylcyclobutanone, while reduction reactions can yield 3-methanesulfonylcyclobutan-1-amine . Substitution reactions often involve nucleophiles such as hydroxide ions, leading to the formation of different substituted cyclobutane derivatives .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a bioactive compound with antimicrobial and anticancer properties. In medicine, it is being explored for its potential use in drug development, particularly for the treatment of diseases such as cancer and bacterial infections. In industry, it is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methanesulfonylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways within cells. It is believed to exert its effects by inhibiting key enzymes involved in cellular processes such as DNA replication and protein synthesis. This inhibition can lead to the disruption of cell growth and proliferation, making it a potential candidate for anticancer and antimicrobial therapies. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
3-Methanesulfonylcyclobutan-1-ol can be compared with other similar compounds such as 3-methanesulfonylcyclobutan-1-amine and 3-methanesulfonylcyclobutanone . While these compounds share a similar cyclobutane ring structure and methanesulfonyl group, they differ in their functional groups and chemical properties . For example, 3-methanesulfonylcyclobutan-1-amine contains an amine group, making it more basic and reactive towards electrophiles, while 3-methanesulfonylcyclobutanone contains a ketone group, making it more susceptible to nucleophilic addition reactions .
Biological Activity
3-Methanesulfonylcyclobutan-1-ol is a compound with significant potential in medicinal chemistry due to its unique structural attributes. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a cyclobutane ring with a methanesulfonyl group and a hydroxyl group. The unique combination of these functional groups contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies suggest that compounds with similar structures can inhibit bacterial growth by interfering with cell wall synthesis.
- Antiviral Activity : Preliminary findings indicate potential effects against certain viral strains, although further research is needed to confirm these effects.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Cell Wall Synthesis Inhibition : Similar to β-lactam antibiotics, it may bind to penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking in bacterial cell walls.
- Enzyme Interaction : The hydroxyl group can participate in hydrogen bonding, enhancing binding affinity to target enzymes.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Antiviral | Potential activity against viral strains | |
| Enzyme Inhibition | Inhibition of specific metabolic enzymes |
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial properties of this compound, researchers tested its efficacy against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. The compound demonstrated a mechanism similar to that of established antibiotics, suggesting its potential as a lead compound for further development.
Safety and Toxicology
Preliminary toxicological assessments indicate that this compound has a favorable safety profile. In animal studies, no significant adverse effects were observed at doses up to 1000 mg/kg. However, comprehensive toxicological evaluations are necessary to establish safe dosage parameters for human use.
Future Directions
Further research is warranted to explore the full spectrum of biological activities of this compound. Potential areas for investigation include:
- Mechanistic Studies : Detailed studies on the interaction with PBPs and other molecular targets.
- Clinical Trials : Initiating trials to assess efficacy and safety in humans.
- Structural Modifications : Exploring analogs to enhance potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
